molecular formula C18H20N2O3S B2992395 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941872-06-6

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2992395
CAS No.: 941872-06-6
M. Wt: 344.43
InChI Key: OLCRQUITONAODM-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-06-6) is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol . This benzenesulfonamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic use. Researchers can procure this product from certified suppliers, with various quantities available . Compounds within the benzenesulfonamide class are of significant interest in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets. For instance, structurally related sulfonamides featuring the 2-oxopyrrolidin moiety have been identified as potential antimitotic agents in oncology research, with studies showing they can inhibit tubulin polymerization and disrupt microtubule assembly by targeting the colchicine-binding site . Furthermore, benzenesulfonamide scaffolds are widely explored as inhibitors for enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2) . The specific research applications for this compound are determined by the investigator, and it is provided exclusively for use in laboratory research.

Properties

IUPAC Name

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRQUITONAODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrrolidinone ring can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone Moieties

  • Compound 19 (4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide) This analogue replaces the ethyl group and 3-phenyl substituent with a simple phenyl group at the sulfonamide nitrogen. Despite the structural simplification, it retains the pyrrolidinone ring. Key differences include: Melting Point: 184–186°C (Compound 19) vs. Synthetic Yield: 38% for Compound 19, suggesting moderate synthetic accessibility .

Fluorinated Sulfonamide Derivatives

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) This compound shares the sulfonamide core but incorporates a fluorinated chromenone-pyrazolopyrimidine hybrid structure. Key distinctions include: Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Synthetic Complexity: Lower yield (28%) compared to simpler pyrrolidinone derivatives, reflecting challenges in introducing fluorinated aromatic systems .

Sulfonamides with Extended Alkyl/Propargyl Chains

  • (E)-N-(4-Hydroxy-4-phenylbut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide (1y, ) This derivative features a propargyl chain and a methylsulfonamido group, diverging significantly from the target compound’s ethyl-pyrrolidinone architecture. Notable contrasts: Reactivity: The propargyl group enables click chemistry applications, absent in the target compound. Synthesis Conditions: Requires low-temperature (−78°C) lithiation, indicating higher sensitivity to reaction parameters .

Morpholine-Carbonyl Derivatives

  • 4-chloro-3-(morpholine-4-carbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide () This compound substitutes the ethyl group with a morpholine-carbonyl-chlorophenyl system. Lipophilicity: The propyl linker and morpholine group may increase logP values compared to the target compound’s ethyl group .

Comparative Data Table

Property/Feature Target Compound Compound 19 Example 53 1y Morpholine Derivative
Core Structure Benzenesulfonamide + ethyl + pyrrolidone Benzenesulfonamide + pyrrolidone Chromenone-pyrazolopyrimidine Propargyl + methylsulfonamide Morpholine-carbonyl + chlorophenyl
Substituent Complexity Moderate Low High High Moderate
Melting Point (°C) Not reported 184–186 175–178 Not reported Not reported
Synthetic Yield Not reported 38% 28% Not reported Not reported
Key Functional Groups Ethyl, pyrrolidone Phenyl, pyrrolidone Fluoro, chromenone Propargyl, methylsulfonamide Morpholine, chloro, pyrrolidone

Research Findings and Implications

  • Fluorinated aromatic systems (Example 53) enhance target affinity but complicate synthesis .
  • Synthetic Feasibility : Simpler derivatives (e.g., Compound 19) offer higher yields, whereas fluorinated or propargyl-containing analogues require specialized conditions .
  • Unanswered Questions: Limited data exist on the target compound’s biological activity, toxicity, or pharmacokinetics compared to its analogues.

Biological Activity

The compound 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20N2O2S
  • Molecular Weight : 304.41 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds within the benzenesulfonamide class often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The specific biological mechanisms associated with this compound are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, which could be a mechanism for its biological activity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its efficacy and selectivity.

Substituent PositionModification TypeBiological Activity Impact
4-Ethyl GroupAlkyl substitutionEnhanced lipophilicity
2-Oxopyrrolidinyl GroupHeterocyclic modificationPotential receptor binding enhancement

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of similar sulfonamide derivatives. For instance:

  • Anticancer Activity : A study reported that certain benzenesulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Effects : Compounds structurally related to benzenesulfonamides have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Some derivatives showed promise in reducing inflammatory markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of sulfonamide derivatives:

  • Case Study 1 : A derivative similar to this compound was evaluated for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls .
  • Case Study 2 : Another study focused on a related compound's mechanism of action revealed that it inhibited key signaling pathways involved in cancer cell proliferation, suggesting a similar potential for this compound .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterValue/TechniqueReference
Yield38%
Purity100% (HPLC)
ChromatographyFlash (CH₂Cl₂/EtOAc 90:10)
CrystallinityConfirmed via mp and XRD

Q. Table 2: Computational Tools for SAR

ToolApplicationReference
AutoDock VinaDocking to carbonic anhydrase
GROMACSMD simulations of binding stability
Schrödinger FEP+Free energy calculations

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